2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Description
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (molecular formula: C₁₇H₁₇N₃O, molecular weight: 279.34) is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a partially saturated quinazolinone core. The tetrahydropyrazolo moiety imparts conformational rigidity, while the 2-methyl and 3-phenyl substituents modulate electronic and steric properties, influencing reactivity and biological activity . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyrazoloquinazolinones, which exhibit antiallergic, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-methyl-3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-15(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)17(21)20(16)19-11/h2-4,7-8,19H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCDWWRANUMHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the temperature is maintained between 80-120°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted pyrazoloquinazolines.
Scientific Research Applications
2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.
Medicine: Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation. The compound also interacts with signaling pathways involved in cell survival and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[5,1-b]quinazolin-9(4H)-one scaffold allows diverse functionalization. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromo (Br) or nitro (NO₂) substituents (e.g., in 5,7-dinitro derivatives) enhance planarity and π-π stacking, as seen in crystal structures .
- Aromatic Substituents: Pyridyl or naphthyl groups (e.g., 10b, 10e) improve thrombin inhibition by enabling non-covalent interactions (e.g., hydrogen bonding, π-stacking) .
- Tetrahydropyrazolo vs.
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 272°C for 10d ) correlate with increased rigidity from fused aromatic systems .
- Chromatographic Behavior : TLC Rf values (e.g., 0.43 for 10b ) reflect polarity differences influenced by substituents .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., 2.61 Å in 5,7-dinitro derivatives) stabilize crystal packing .
Biological Activity
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H16N4O
- Molecular Weight : 240.31 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of tetrahydropyrazoloquinazoline compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-methyl-3-phenyl have demonstrated inhibition of cell proliferation in breast and colon cancer models.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer and neuroprotective effects.
Anticancer Activity
A study conducted on various derivatives of tetrahydropyrazoloquinazolines indicated that certain modifications enhanced their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results showed an IC50 value of approximately 10 µM for some derivatives .
Neuroprotective Effects
Research focused on the neuroprotective potential revealed that the compound could inhibit AChE activity with an IC50 value around 15 µM. This suggests a possible application in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
